molecular formula C11H15NO B8766495 N-(2-phenylpropan-2-yl)acetamide CAS No. 79649-68-6

N-(2-phenylpropan-2-yl)acetamide

Cat. No.: B8766495
CAS No.: 79649-68-6
M. Wt: 177.24 g/mol
InChI Key: VLGVCSRAGGWVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylpropan-2-yl)acetamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

N-(2-phenylpropan-2-yl)acetamide serves as an important intermediate in organic synthesis. Its structure allows it to act as a building block for the formation of more complex molecules. The compound's reactivity can be harnessed in several reactions including:

  • Substitution Reactions : The nitrogen atom can be substituted with various nucleophiles, leading to a range of derivatives.
  • Oxidation and Reduction : This compound can undergo oxidation to yield ketones or carboxylic acids, and reduction to produce alcohols.

Biological Research

The compound has been investigated for its potential biological activities, particularly in the context of drug discovery. Its structural features enable it to interact with specific biological targets:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticonvulsant Properties : Studies have shown that certain derivatives demonstrate anticonvulsant activity, suggesting their potential use in treating epilepsy .

Case Study: Anticonvulsant Activity

A study synthesized new derivatives of this compound and evaluated their anticonvulsant effects in animal models. The results indicated that several compounds exhibited promising activity comparable to existing medications .

Medicinal Chemistry

This compound is being explored for its therapeutic potential in various medical applications:

  • Pain Management : Some derivatives have shown analgesic properties, suggesting their use in pain relief therapies. The mechanism involves modulation of pain pathways similar to established analgesics like paracetamol .

Case Study: Analgesic Activity

In a comparative study, a series of N-(aryl)acetamides were synthesized and tested for analgesic efficacy. Notably, one derivative demonstrated superior activity compared to paracetamol, indicating its potential as a new pain management agent .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials:

  • Coatings and Adhesives : Due to its stability and reactivity, this compound is used in formulating coatings and adhesives that require specific performance characteristics.

Table 1: Summary of Applications

Application AreaSpecific UsesNotable Properties
Chemical SynthesisIntermediate for complex organic compoundsReactivity in substitution reactions
Biological ResearchAntimicrobial and anticonvulsant studiesInteraction with biological targets
Medicinal ChemistryPotential analgesic agentModulation of pain pathways
Industrial ApplicationsCoatings and adhesivesStability and reactivity

Properties

CAS No.

79649-68-6

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C11H15NO/c1-9(13)12-11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,12,13)

InChI Key

VLGVCSRAGGWVSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (62 g) was dropwise added to a solution (1 l) of cumylamine (90 g) and a 48% aqueous solution of sodium hydroxide (70 ml) in toluene under ice-cooling and the mixture was stirred at room temperature for 5 hours. After completion of the reaction, the mixture was neutralized with a saturated aqueous solution of potassium carbonate and extracted with ethyl acetate. The extract was washed with water and dried. The solvent was distilled away under reduced pressure to give 102.3 g of N-(1-methyl-1-phenylethyl)acetamide.
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